Europium(III) carbonate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

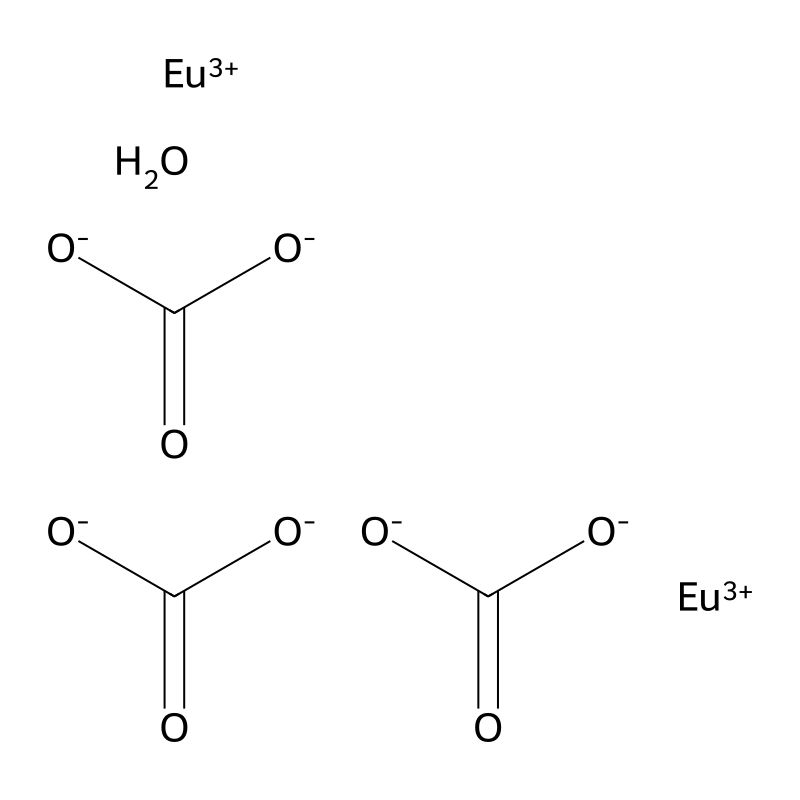

Europium(III) carbonate hydrate is a chemical compound characterized by the formula , where indicates the degree of hydration. This compound appears as a white or off-white powder and is slightly soluble in water. Europium, a rare earth element, is known for its unique luminescent properties, which make europium compounds valuable in various applications, particularly in the fields of electronics and materials science . The molecular weight of europium(III) carbonate hydrate is approximately 501.967 g/mol .

- Phosphors: Europium(III) carbonate can be doped into various host materials to create efficient phosphors. These phosphors convert incoming energy, such as ultraviolet light, into visible light. They find applications in lighting technology, including fluorescent lamps, solid-state lighting, and field-emission displays [].

- Bioimaging: Researchers can attach Europium(III) carbonate nanoparticles to biomolecules like antibodies or peptides. These luminescent probes can then be used to label and track specific targets within cells or tissues, aiding in biomedical research [].

Catalyst Applications

Europium(III) carbonate can also act as a catalyst for various chemical reactions. Here are some research areas where it is being explored:

- Organic synthesis: Europium(III) carbonate shows promise as a catalyst for organic reactions, particularly for C-H activation and C-C bond formation. This research could lead to the development of new and more efficient synthetic methods for organic molecules [].

- Degradation of pollutants: Researchers are investigating the potential of Europium(III) carbonate for degrading environmental pollutants. Its ability to activate oxygen molecules makes it a potential candidate for the degradation of organic pollutants in water or soil [].

Several methods exist for synthesizing europium(III) carbonate hydrate:

- Hydrothermal Synthesis: This method involves reacting europium(III) nitrate with oxalic acid under hydrothermal conditions, leading to the formation of a coordination polymer that incorporates carbonate ions .

- Precipitation Method: A common laboratory technique involves adding ammonium bicarbonate to a solution of europium(III) nitrate, resulting in the precipitation of europium carbonate hydrate .

- Solvothermal Synthesis: This method utilizes solvents at elevated temperatures to facilitate the formation of crystalline structures, enhancing the purity and yield of the product.

Europium(III) carbonate hydrate has several notable applications:

- Phosphors: It is widely used in the production of phosphors for cathode-ray tubes, fluorescent lamps, and light-emitting diodes (LEDs), where it emits red light when stimulated .

- Security Features: The luminescent properties of europium compounds are employed as security features in banknotes and passports to prevent counterfeiting .

- Glass and Ceramics: It is utilized to impart distinctive colors to glass and ceramics and to produce phosphorescent materials that glow under specific conditions .

- Catalysts: Certain forms of europium compounds can act as catalysts in organic synthesis and industrial processes .

- Nuclear Industry: Europium is used as a neutron absorber in nuclear reactors, aiding in controlling fission rates .

Research on interaction studies involving europium(III) carbonate hydrate primarily focuses on its luminescent properties and interactions with other ions or molecules. Studies have shown that europium ions can exhibit different emission spectra based on their coordination environment. The presence of various ligands can influence the photophysical properties, such as emission quantum yield and lifetime .

Several compounds share similarities with europium(III) carbonate hydrate. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Characteristics |

|---|---|---|

| Europium(III) oxide | Eu₂O₃ | Used in phosphors; exhibits different luminescence properties. |

| Europium(III) sulfate | Eu₂(SO₄)₃ | More soluble than carbonate; used in similar applications but with different reactivity. |

| Europium(III) acetate | Eu(C₂H₃O₂)₃ | More soluble; often used in organic synthesis and catalysis. |

| Europium(III) oxalate | Eu₂(C₂O₄)₃ | Forms stable complexes; used in similar luminescence applications but has distinct structural properties. |

Europium(III) carbonate hydrate stands out due to its specific crystalline structure and unique luminescent characteristics that make it particularly valuable for applications requiring red light emission.